REACTION_CXSMILES
|
[CH2:1]([SH:3])[CH3:2].[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]#[N:10].[ClH:11].CCOCC>C(Cl)Cl>[ClH:11].[S:4]1[CH:8]=[CH:7][CH:6]=[C:5]1[C:9]([S:3][CH2:1][CH3:2])=[NH:10] |f:5.6|
|
Name
|
|
Quantity
|
28.4 g
|
Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a white solid crystallized
|
Type
|
FILTRATION
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Details
|
The solid 2-thiophenecarboximidothioic acid, ethyl ester, hydrochloride was collected by filtration and air
|
Type
|
CUSTOM
|
Details
|
dried (65.8 g), m.p. 196-197° C.
|
Name
|
|
Type
|
|
Smiles
|
Cl.S1C(=CC=C1)C(=N)SCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |